molecular formula C18H18N2O2S B5603274 N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(4-methoxyphenyl)acetamide

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(4-methoxyphenyl)acetamide

Cat. No.: B5603274
M. Wt: 326.4 g/mol
InChI Key: DFGVNJFUJZBLHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(4-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C18H18N2O2S and its molecular weight is 326.4 g/mol. The purity is usually 95%.
The exact mass of the compound N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-(4-methoxyphenyl)acetamide is 326.10889899 g/mol and the complexity rating of the compound is 467. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications

Catalytic Hydrogenation for Synthesis

Catalytic hydrogenation is a key process in the green synthesis of related amide derivatives, such as the transformation of N-(3-nitro-4-methoxyphenyl)acetamide to N-(3-amino-4-methoxyphenyl)acetamide using novel catalysts for enhanced selectivity and stability (Zhang Qun-feng, 2008).

Molecular Orientation and Assembly

Studies on the spatial orientations of amide derivatives like N-[2-(4-methoxypheny)-ethyl]-2-(quinolin-8-yl-amino)acetamide highlight their ability to form complex geometries and self-assembled structures, which are crucial for the development of advanced materials (D. Kalita & J. Baruah, 2010).

Chemotherapeutic Agent Development

The design and synthesis of new oxadiazole and benzothiazole derivatives, including compounds like N-(6-substitutedbenzothiazol-2-yl)-2-[(5-[(3-methoxyphenoxy)methyl]-1,3,4-oxadiazol-2-yl)thio]acetamide, have shown promising cytotoxic and antimicrobial properties, suggesting potential applications in chemotherapeutic agent development (B. Kaya et al., 2017).

Antimicrobial Dyes and Textile Finishing

Research into the synthesis of novel acyclic and heterocyclic dyes based on 2-N-acylamino-4,5,6,7-tetrahydro-benzo[b]thiophene systems, including the development of dyes with significant antimicrobial activity, points to applications in dyeing and textile finishing (H. Shams et al., 2011).

Photovoltaic Efficiency Modeling

Spectroscopic and quantum mechanical studies of bioactive benzothiazolinone acetamide analogs have been conducted to evaluate their photovoltaic efficiency and potential use as photosensitizers in dye-sensitized solar cells, indicating a role in renewable energy technologies (Y. Mary et al., 2020).

Properties

IUPAC Name

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O2S/c1-22-13-8-6-12(7-9-13)10-17(21)20-18-15(11-19)14-4-2-3-5-16(14)23-18/h6-9H,2-5,10H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFGVNJFUJZBLHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)NC2=C(C3=C(S2)CCCC3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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